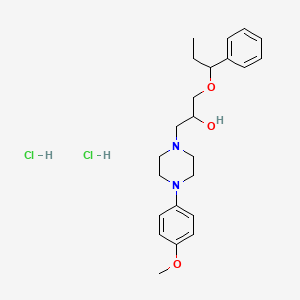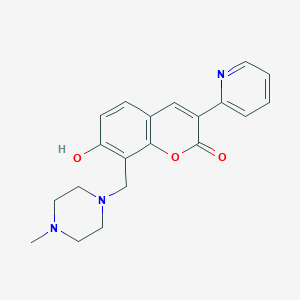
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is a compound that has been studied for its potential pharmacological properties and chemical behavior. It is characterized by the presence of a chromen-2-one core, a hydroxy group at the 7th position, and a 4-methylpiperazin-1-yl)methyl group at the 8th position. This structure suggests that the molecule could have interesting interactions with biological systems and could be a candidate for further drug development.
Synthesis Analysis
The synthesis of related arylpiperazine derivatives has been reported, where the compounds were evaluated for their binding affinity to alpha adrenoceptors and for their antiarrhythmic and hypotensive activities . Although the exact synthesis of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is not detailed in the provided papers, similar synthetic methods could potentially be applied to this molecule. The synthesis typically involves the formation of the piperazine ring followed by the introduction of the aryl group and other substituents.
Molecular Structure Analysis
The molecular structure of the compound has been optimized using density functional theory (DFT), which is a quantum mechanical method used to investigate the electronic structure of molecules . The B3LYP model and 6-311G(d,p) basis set were used for the optimization, which provides insights into the molecule's geometry and electronic distribution. The optimized structure allows for the analysis of chemical activity parameters, such as hardness and softness, and the molecular electrostatic potential (MEP), which are crucial for understanding the reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of the 7-hydroxy group in similar compounds has been explored, where it reacts with various nucleophiles under acidic or basic conditions . These reactions can lead to the formation of a wide range of derivatives, demonstrating the versatility of the hydroxy group in chemical transformations. The 7-hydroxy group in the molecule of interest could similarly undergo nucleophilic substitution reactions, potentially leading to new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the molecule, such as its nonlinear optical properties, have been examined, suggesting its potential as an optical material . Additionally, the molecule's interaction with DNA bases has been studied using the electrophilic center charge transfer (ECT) method, indicating its ability to engage in charge transfer interactions, which could be relevant in its binding to biological targets. Molecular docking studies have also been performed to determine the best binding site of a protein to the ligand, providing insights into the molecule's potential as a therapeutic agent .
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
- The molecular structure and packing of related derivatives have been studied, revealing important interactions like hydrogen bonds and π…π interactions, which are essential for understanding the compound's behavior and potential applications (Karczmarzyk & Malinka, 2008).
Antimicrobial Evaluation
- Novel series of derivatives, including those similar to the compound , have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015).
Anticancer Activity
- A series of derivatives, including one structurally similar to the compound, showed significant antimitotic activity, particularly against non-small cell lung cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).
Neuroprotective Roles
- A derivative of the compound demonstrated neuroprotective effects in models of transient global ischemia, suggesting potential applications in neurological disorders (Zuo, Zhang, Han, & Chen, 2015).
Metal Ion Detection
- The compound has been utilized in developing methods for metal ion detection, particularly in human liver cancer cells, demonstrating its potential in biochemical assays and diagnostics (Dey, Maity, Pal, Jana, & Sinha, 2019).
Anticholinesterase Activity
- Some derivatives have shown inhibitory activity against butyrylcholinesterase, suggesting potential applications in treating diseases like Alzheimer’s (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Synthesis and Biological Applications
- Various synthesis methods have been developed for creating derivatives with potential for diverse biological applications, including antimicrobial and anticancer activities (Mottaghinejad & Alibakhshi, 2018).
Propiedades
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-18(24)6-5-14-12-15(20(25)26-19(14)16)17-4-2-3-7-21-17/h2-7,12,24H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLLRBVIGXLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


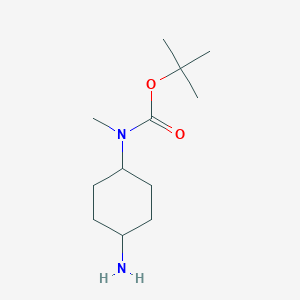
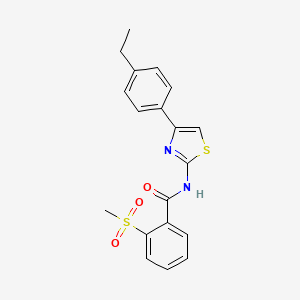

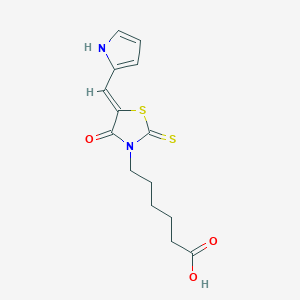
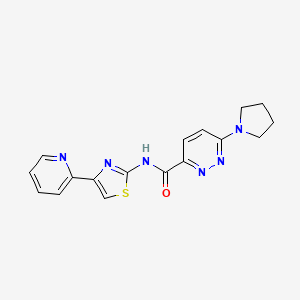
![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)
![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)
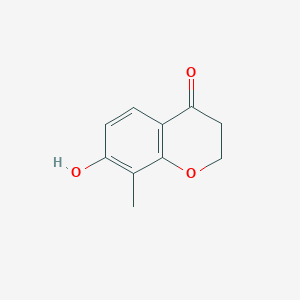
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
